N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide
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Overview
Description
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide, ester, etc.) and its key functional groups .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical and Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and stability under various conditions. It can also include studying the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives, focusing on the antimicrobial activity of compounds that may include structures related to N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide. This research highlights the potential of these compounds in combating microbial infections by testing their efficacy against organisms like E. coli and S. aureus (Hassan, 2013).
Development of Antidepressant and Antipsychotic Agents
Research into novel arene- and quinolinesulfonamides, including compounds similar to this compound, has shown promising results in the development of antidepressant and antipsychotic agents. Zajdel et al. (2011) identified potent antagonists with good selectivity over various serotonin receptors, demonstrating the therapeutic potential of these compounds in mental health treatments (Zajdel et al., 2011).
Alzheimer’s Disease Treatment
Makhaeva et al. (2020) synthesized new hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide as dual inhibitors of acetyl- and butyrylcholinesterase, showing potential as multifunctional agents for Alzheimer’s disease treatment. These compounds demonstrated potent inhibitory activity and the ability to block β-amyloid aggregation, suggesting a disease-modifying effect (Makhaeva et al., 2020).
Copper Complex Interaction with DNA
A study by Macías et al. (2002) on the crystal structure of copper complexes with N-quinolin-8-yl-p-toluenesulfonamidate, a structure related to this compound, examined its interaction with DNA and hydrogen peroxide. The findings indicated that the complex does not cleave DNA in the presence of hydrogen peroxide, providing insights into the interaction between metal complexes and biological molecules (Macías et al., 2002).
Anticancer Properties
Indisulam, a novel sulfonamide anticancer agent structurally related to this compound, has shown promising results in clinical development for treating solid tumors. Its mechanism includes cell cycle arrest, strong inhibition of carbonic anhydrase, and altering gene expression levels, highlighting its multifactorial action against cancer (Supuran, 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-25(24,18-9-3-5-14-6-4-11-20-19(14)18)22-12-10-15-13-21-17-8-2-1-7-16(15)17/h1-9,11,13,21-22H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTRCLJTQWRDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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